3-[(2-Methoxyphenyl)sulfanyl]propanal
Description
3-[(2-Methoxyphenyl)sulfanyl]propanal is an organosulfur compound characterized by a propanal backbone substituted with a 2-methoxyphenylthioether group. Its structure combines a reactive aldehyde moiety with a sulfur-linked aromatic system, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)sulfanylpropanal |
InChI |
InChI=1S/C10H12O2S/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-7H,4,8H2,1H3 |
InChI Key |
BXNLQTZGRJGABI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCCC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Sulfur Position and Aromatic Substitution : The 2-methoxyphenylsulfanyl group in the target compound confers distinct electronic and steric effects compared to analogues like 3-(3-methoxyphenyl)propanal. For example, the ortho-methoxy group may hinder enzyme binding compared to para-substituted analogues, as seen in weaker binding affinities (-4.2 to -7.3 kcal/mol) for 3-(3-methoxyphenyl)propanal with SOD, tyrosinase, and GPx .
- Aldehyde vs. Carboxylic Acid: The aldehyde group in 3-[(2-Methoxyphenyl)sulfanyl]propanal enhances reactivity in nucleophilic additions, whereas 3-(2-methoxyphenyl)propanoic acid () is more stable and suited for carboxylate-based conjugates .
Table 2: Comparative Enzyme Binding Profiles
Key Findings :
- The sulfanyl-propanal scaffold exhibits moderate enzyme interactions but is outperformed by bulkier ketone derivatives (e.g., 3-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone), which show higher protease occupancy (94.6%) due to enhanced hydrophobic interactions .
- Positional isomerism significantly impacts activity: 3-(3-methoxyphenyl)propanal binds SOD and tyrosinase with lower affinity than its hypothetical 2-methoxy counterpart, suggesting steric hindrance or electronic effects from the methoxy group’s position .
Physicochemical Properties
- Odor Profile : Unlike 3-(methylsulfanyl)propanal, which has a strong cooked potato odor, the 2-methoxyphenylsulfanyl analogue may exhibit milder or altered olfactory characteristics due to aromatic substitution .
- Thermal Stability: The carboxylic acid derivative (3-(2-methoxyphenyl)propanoic acid) has a defined melting point (85–89°C), whereas the aldehyde form likely has lower thermal stability due to its reactive aldehyde group .
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